N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(9-3-4-9)15-8-13-17-16-12-6-5-10(18-19(12)13)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSHWGJTBITIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a triazolo-pyridazine derivative, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties and kinase inhibition.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the triazolo-pyridazine structure have shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate that the compound exhibits strong inhibitory effects on cell proliferation in lung (A549), breast (MCF-7), and cervical (HeLa) cancer models, comparable to established treatments like Foretinib .
2. Kinase Inhibition
The compound has been evaluated for its inhibitory action against c-Met kinase, a target in cancer therapy:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.090 |
| Foretinib | 0.019 |
The data suggests that this compound possesses comparable inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis .
The mechanism through which this compound exerts its effects includes:
- Induction of Apoptosis : The compound has been shown to induce late apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways.
- Cell Cycle Arrest : Studies indicate that it can cause G0/G1 phase arrest in A549 cells, disrupting normal cell cycle progression and inhibiting proliferation .
Case Studies
Several case studies have explored the efficacy of triazolo-pyridazine derivatives:
- Study on Anticancer Efficacy : A series of compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results demonstrated that modifications in the triazolo-pyridazine structure significantly influenced biological activity.
- In Vivo Studies : Preliminary in vivo studies have indicated promising results regarding tumor growth inhibition when administered to animal models bearing xenografts of A549 cells.
Preparation Methods
Hydrazine-Mediated Cyclization
The triazolo[4,3-b]pyridazine system is synthesized from 3-amino-6-bromopyridazine (1) through cyclization with formic acid under reflux (110°C, 12 h), yielding 6-bromo-triazolo[4,3-b]pyridazine (2) in 78% yield. This method leverages the inherent reactivity of pyridazine amines toward cyclocondensation with carbonyl equivalents.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Formic acid (excess) | Ethanol | 110°C | 12 h | 78% |
Alternative [3+2] Cycloaddition
A complementary approach employs a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-bromo-3-azidopyridazine (3) and propargyl alcohol, producing the triazole ring. While efficient, this method requires stringent moisture control and yields 65–70% of product.
Functionalization at Position 3
Bromomethylation
Bromination of position 3 is achieved using N-bromosuccinimide (NBS, 1.2 eq.) in CCl₄ under UV light (254 nm, 6 h), yielding 3-(bromomethyl)-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine (6) in 70% yield. Radical initiators like AIBN (0.1 eq.) improve regioselectivity.
Amination
Nucleophilic substitution of the bromomethyl group with aqueous ammonia (28% NH₃, 5 eq.) in THF at 60°C for 24 h affords the primary amine (7) in 82% yield. Microwave-assisted conditions (100°C, 30 min) reduce reaction time without compromising yield.
Acylation with Cyclopropanecarboxylic Acid
Carbodiimide-Mediated Coupling
The amine (7) reacts with cyclopropanecarbonyl chloride (8) in the presence of Hünig’s base (DIPEA, 3 eq.) and DMF at 0°C→25°C for 12 h, yielding the target compound (9) in 88% purity. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 1:1) isolates the product in 75% yield.
Alternative Coupling Agents
| Reagent System | Solvent | Yield | Purity |
|---|---|---|---|
| EDCl/HOBt | DCM | 70% | 90% |
| DCC/DMAP | THF | 68% | 85% |
| T3P® | EtOAc | 80% | 92% |
Mechanochemical Synthesis
Ball-milling the amine (7) with cyclopropanecarboxylic acid and DIC (1.5 eq.) for 2 h at 30 Hz provides solvent-free access to the amide (9) in 78% yield, demonstrating greener chemistry applicability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 5.2 Hz, 1H, pyridazine-H), 7.62–7.58 (m, 2H, thiophene-H), 7.12 (dd, J = 5.2, 3.6 Hz, 1H, thiophene-H), 4.53 (s, 2H, CH₂), 1.42–1.38 (m, 1H, cyclopropane-H), 1.05–0.98 (m, 2H, cyclopropane-H), 0.82–0.76 (m, 2H, cyclopropane-H).
- ¹³C NMR : 172.8 (C=O), 152.1 (triazole-C), 142.3 (pyridazine-C), 128.5–126.3 (thiophene-C), 44.7 (CH₂), 14.2 (cyclopropane-C), 8.9 (cyclopropane-CH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₁₃N₅OS [M+H]⁺: 328.0864; Found: 328.0868.
Q & A
Q. What are the key steps in synthesizing N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide, and how are yields optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
Core Heterocycle Formation : Construct the triazolopyridazine core via cyclization of pyridazine precursors with thiophene derivatives under acidic or basic conditions.
Functionalization : Introduce the cyclopropanecarboxamide moiety through nucleophilic substitution or amide coupling reactions.
Optimization : Use catalysts like Pd(PPh₃)₄ for cross-coupling steps and control reaction parameters (e.g., temperature: 80–120°C, solvent: DMF/THF). Purify intermediates via column chromatography and final products via HPLC. Yield optimization focuses on stoichiometric ratios (1:1.2 for coupling partners) and inert atmospheres to prevent oxidation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, thiophene protons appear as doublets (δ 7.2–7.5 ppm), while cyclopropane protons resonate as multiplets (δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 382.12) and fragmentation patterns to confirm structural integrity .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to determine decomposition points.
- Photostability : Expose to UV light (λ = 254–365 nm) for 24–72 hours and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., divergent IC₅₀ values across assays) be resolved?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin).
- Target Engagement Validation : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity to suspected targets (e.g., kinases, GPCRs).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from multiple labs, accounting for variables like solvent (DMSO concentration ≤0.1%) .
Q. What computational strategies are effective for predicting biological targets and mechanisms of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank). Prioritize targets with docking scores ≤−8.0 kcal/mol and validate via mutagenesis studies .
- Machine Learning : Train models on ChEMBL bioactivity data to predict off-target interactions. Feature engineering includes molecular descriptors (e.g., LogP, topological polar surface area) .
Q. How can reaction pathways be optimized using computational reaction design frameworks?
Methodological Answer:
- Quantum Chemical Calculations : Employ Gaussian 16 to model transition states and identify rate-limiting steps (e.g., cyclopropane ring formation).
- High-Throughput Screening : Use robotic platforms to test 100–500 reaction conditions (solvent, catalyst, temperature) in parallel, guided by cheminformatics .
Q. What strategies are used to establish structure-activity relationships (SAR) with structural analogs?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) and compare bioactivity .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using SYBYL-X to correlate steric/electrostatic fields with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
